alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide
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Overview
Description
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-piperidineacetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-pyrrolidineacetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
92575-59-2 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C11H17N3O3/c1-8-7-10(17-13-8)12-11(15)9(2)14-3-5-16-6-4-14/h7,9H,3-6H2,1-2H3,(H,12,15) |
InChI Key |
KTUFAUBYPGQGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2CCOCC2 |
Origin of Product |
United States |
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